molecular formula C6H16Cl2N2 B165135 3-Methylaminopiperidine dihydrochloride CAS No. 127294-77-3

3-Methylaminopiperidine dihydrochloride

Cat. No. B165135
M. Wt: 187.11 g/mol
InChI Key: VEXIRMPBAHTVNL-UHFFFAOYSA-N
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Description

3-Methylaminopiperidine Dihydrochloride is a key intermediate for the antibacterial agent balofloxacin .


Synthesis Analysis

The synthesis process of 3-methylamino-piperidine involves fewer steps and results in high yield . The process includes synthesizing 3-formamido-pyridine, synthesizing 3-methylamino-pyridine, and synthesizing the 3-methylamino-piperidine . It’s also synthesized from nicotinic amide in four steps .


Molecular Structure Analysis

The molecular formula of 3-Methylaminopiperidine Dihydrochloride is C6H14Cl2N2 . The molecular weight is 187.11 g/mol .


Chemical Reactions Analysis

3-Methylaminopiperidine dihydrochloride is a potent inhibitor of norepinephrine transporter (NET) . It’s also a critical material for preparing fluoroquinolone compound class antimicrobial drug Q-35 .


Physical And Chemical Properties Analysis

3-Methylaminopiperidine Dihydrochloride is a solid at 20 degrees Celsius .

Scientific Research Applications

1. Purity Determination

3-Methylaminopiperidine dihydrochloride's purity has been assessed using a TCL volumetric method. This technique involves pre-separation via thin-layer chromatography followed by nitrogen content measurement in the sample. The method is appreciated for its simplicity, rapidity, and lack of need for costly instruments, making it suitable for industrial analysis (Li Juan, 2010).

2. Synthesis Methods

The compound has been synthesized from nicotinic amide in four steps, including the Hofmann reaction and treatment with LiAlH4, resulting in a high yield of 92%. This process is important for manufacturing Balofloxacin, an antibacterial agent (Liu Lin, 2007). Additionally, an improved method for synthesizing 3-methylaminopiperidine diacetate via 3-step reactions has been developed, optimizing the synthetic process and showing potential for pilot manufacture (Guo Hui-yuan, 2008).

3. Application in Ring Opening Reactions

3-Methylaminopiperidine dihydrochloride is involved in the ring opening reactions of 2-methyleneaziridines with acid chlorides and alkyl chloroformates, leading to enamide products. This process is significant for understanding reaction mechanisms and product formation (D. Ennis et al., 2000).

4. Role in Synthesis of Balofloxacin

It is a key intermediate in the synthesis of Balofloxacin, an antibacterial agent. The synthesis process includes various steps like hydrogenation using different catalysts and reaction temperatures, demonstrating the compound's critical role in pharmaceutical synthesis (Yuan Sheng-qun, 2007).

5. As a Useful Intermediate in Synthesis

3-Methylaminopiperidine dihydrochloride serves as a useful intermediate in the synthesis of polysubstituted acridines, highlighting its versatility and importance in creating complex chemical structures (F. Charmantray et al., 2001).

6. Synthesis of Herbicidal Compounds

It is utilized in synthesizing 2-cyano-3-methylthio-3-substituted methylaminoacrylates, showing its application in developing herbicides with varying activity based on structural modifications (Ying Gao et al., 2006).

7. Asymmetric Hydrogenation in Pharmaceutical Synthesis

It's used in the asymmetric hydrogenation of enamides, leading to 3-aminopiperidine derivatives. This showcases its role in synthesizing biologically active compounds and pharmaceutical drugs (Titouan Royal et al., 2016).

Safety And Hazards

3-Methylaminopiperidine Dihydrochloride can cause skin irritation and serious eye irritation . In case of skin contact, it’s advised to wash off immediately with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical advice .

properties

IUPAC Name

N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXIRMPBAHTVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647441
Record name N-Methylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylaminopiperidine dihydrochloride

CAS RN

127294-77-3
Record name N-Methylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)piperidine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylaminopiperidine dihydrochloride
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3-Methylaminopiperidine dihydrochloride
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3-Methylaminopiperidine dihydrochloride
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3-Methylaminopiperidine dihydrochloride
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3-Methylaminopiperidine dihydrochloride
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3-Methylaminopiperidine dihydrochloride

Citations

For This Compound
2
Citations
T Zhang, J Wu, S Chen, K Liu, Y Lin, H Guo, M Liu - Molecules, 2014 - mdpi.com
… single crystals of any methyloxime intermediate or product in this study, we had previously obtained the ingle crystals of 4-(methoxyimino)-3-methylaminopiperidine dihydrochloride, a N-…
Number of citations: 13 www.mdpi.com
ZK Liu, XY Chen, QG Li - CHINESE JOURNAL OF PHARMACEUTICALS, 2006
Number of citations: 0

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